molecular formula C8H17Cl2N B7765958 1H-Azepine, hexahydro-1-(2-chloroethyl)-, hydrochloride

1H-Azepine, hexahydro-1-(2-chloroethyl)-, hydrochloride

Cat. No.: B7765958
M. Wt: 198.13 g/mol
InChI Key: ZQDSOUPBYJIPNM-UHFFFAOYSA-N
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Description

1H-Azepine, hexahydro-1-(2-chloroethyl)-, hydrochloride is a heterocyclic organic compound with the molecular formula C8H16ClN.ClH. It is a derivative of azepine, a seven-membered nitrogen-containing ring, and is characterized by the presence of a 2-chloroethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Azepine, hexahydro-1-(2-chloroethyl)-, hydrochloride typically involves the reaction of hexahydroazepine with 2-chloroethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The production is carried out in cleanroom environments to prevent contamination .

Chemical Reactions Analysis

Types of Reactions

1H-Azepine, hexahydro-1-(2-chloroethyl)-, hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The nitrogen atom in the azepine ring can participate in redox reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the chloroethyl group.

    Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the compound.

Scientific Research Applications

1H-Azepine, hexahydro-1-(2-chloroethyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Azepine, hexahydro-1-(2-chloroethyl)-, hydrochloride involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The azepine ring can also interact with enzymes and receptors, affecting their activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1H-Azepine, hexahydro-1-(2-bromoethyl)-, hydrochloride
  • 1H-Azepine, hexahydro-1-(2-iodoethyl)-, hydrochloride
  • 1H-Azepine, hexahydro-1-(2-fluoroethyl)-, hydrochloride

Uniqueness

1H-Azepine, hexahydro-1-(2-chloroethyl)-, hydrochloride is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and biological activity compared to its bromo, iodo, and fluoro analogs. This uniqueness makes it a valuable compound for specific research applications .

Properties

IUPAC Name

1-(2-chloroethyl)azepan-1-ium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN.ClH/c9-5-8-10-6-3-1-2-4-7-10;/h1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQDSOUPBYJIPNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC[NH+](CC1)CCCl.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26487-67-2
Record name 1H-Azepine, 1-(2-chloroethyl)hexahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26487-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Azepine, hexahydro-1-(2-chloroethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026487672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-chloroethyl)perhydroazepine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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